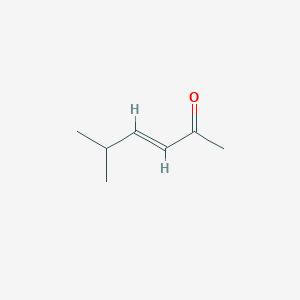![molecular formula C29H31NO3 B238850 (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate CAS No. 1927-15-7](/img/structure/B238850.png)
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate, also known as BZP-DPA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BZP-DPA is a complex molecule that has been synthesized through a multistep process.
Mechanism Of Action
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate acts by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the transporter, (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate increases the levels of dopamine in the synapse, leading to increased dopamine signaling. This increased signaling has been shown to have beneficial effects on cognitive function and motivation.
Biochemical And Physiological Effects
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to have several biochemical and physiological effects. It has been found to increase dopamine levels in the brain, leading to increased motivation and cognitive function. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders. Additionally, (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has been shown to have antioxidant effects, which may be beneficial in the treatment of oxidative stress-related disorders.
Advantages And Limitations For Lab Experiments
One advantage of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is that it has shown promising therapeutic potential in the treatment of neurological disorders. However, one limitation is that it is a complex molecule that requires a multistep synthesis process, which may limit its availability for research purposes. Additionally, more research is needed to fully understand the safety and efficacy of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate in humans.
Future Directions
There are several future directions for (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate research. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease and addiction. Another direction is to optimize the synthesis process to increase the yield and purity of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. Additionally, more research is needed to fully understand the safety and efficacy of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate in humans, including its pharmacokinetics and potential side effects.
Conclusion:
In conclusion, (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is a complex molecule that has shown promising therapeutic potential in the treatment of neurological disorders. Its mechanism of action involves the inhibition of the dopamine transporter, leading to increased dopamine signaling. (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has several biochemical and physiological effects, including increased motivation and cognitive function, anti-inflammatory effects, and antioxidant effects. However, more research is needed to fully understand the safety and efficacy of (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate in humans.
Synthesis Methods
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate is a complex molecule that requires a multistep synthesis process. The synthesis process involves the reaction of benzylamine with cyclohexanone to form a ketimine intermediate. The ketimine intermediate is then reacted with diphenylacetyl chloride to form the final product, (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate. This synthesis method has been optimized to produce (9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate in high yields and purity.
Scientific Research Applications
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate has shown potential therapeutic applications in the field of neuroscience. It has been found to act as a selective dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in reward and motivation pathways, and its dysregulation has been linked to several neurological disorders, such as Parkinson's disease and addiction.
properties
CAS RN |
1927-15-7 |
|---|---|
Product Name |
(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
Molecular Formula |
C29H31NO3 |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C29H31NO3/c31-28(29(32,23-13-6-2-7-14-23)24-15-8-3-9-16-24)33-27-19-25-17-10-18-26(20-27)30(25)21-22-11-4-1-5-12-22/h1-9,11-16,25-27,32H,10,17-21H2 |
InChI Key |
ARUBUBJNDDZSTJ-UHFFFAOYSA-N |
SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B238767.png)
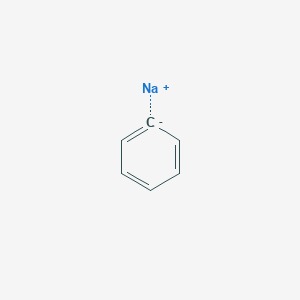
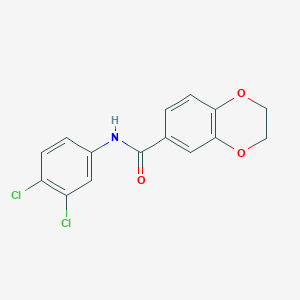
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B238775.png)
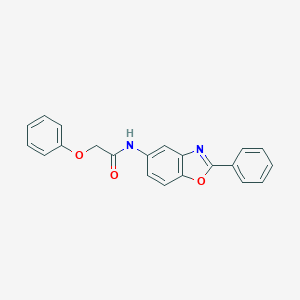
![N-{3-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B238779.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B238782.png)
![N-[3-(butanoylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B238783.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B238785.png)
![2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B238786.png)
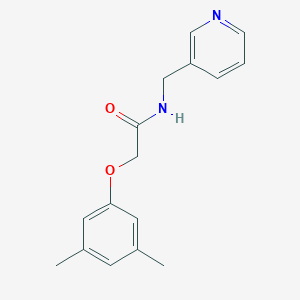
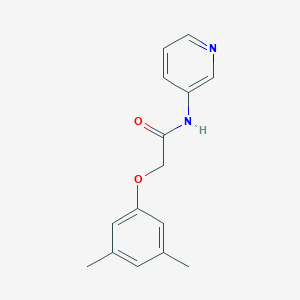
![N-[4-(benzoylamino)-3-methylphenyl]-4-propoxybenzamide](/img/structure/B238794.png)
